6-Tert-butylnaphthalen-2-ylboronic acid
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Overview
Description
(6-tert-Butylnaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring substituted with a tert-butyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-butylnaphthalen-2-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 6-tert-butylnaphthalene-2-bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield (6-tert-butylnaphthalen-2-yl)boronic acid .
Industrial Production Methods
Industrial production methods for (6-tert-butylnaphthalen-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(6-tert-Butylnaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(6-tert-Butylnaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Chemical Biology: Utilized in the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of (6-tert-butylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with an electron-donating methoxy group.
(2-Naphthyl)boronic Acid: A naphthalene-based boronic acid without the tert-butyl group.
Uniqueness
(6-tert-Butylnaphthalen-2-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a role in selectivity and yield .
Properties
Molecular Formula |
C14H17BO2 |
---|---|
Molecular Weight |
228.10 g/mol |
IUPAC Name |
(6-tert-butylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C14H17BO2/c1-14(2,3)12-6-4-11-9-13(15(16)17)7-5-10(11)8-12/h4-9,16-17H,1-3H3 |
InChI Key |
DKMIYJUWGMDDTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C)(O)O |
Origin of Product |
United States |
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